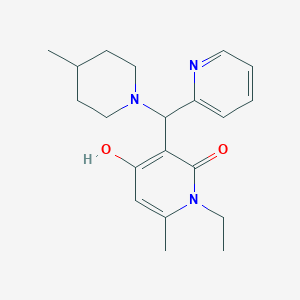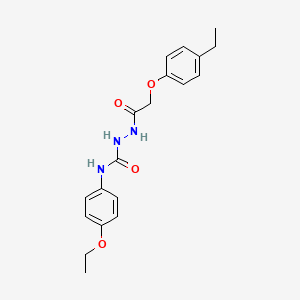
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide, also known as EPPSA, is a semi-synthetic compound that has been studied for its potential applications in scientific research. EPPSA belongs to the class of semicarbazide derivatives, which have been shown to have a variety of biological activities.
科学的研究の応用
Antibacterial and Antitubercular Activities
Research has shown that derivatives of semicarbazones, including those with phenoxy acetyl hydrazide structures, exhibit significant antibacterial activity against pathogenic strains and antitubercular activity against Mycobacterium tuberculosis. The structural confirmation of these compounds was achieved through UV, IR, and 1H NMR spectral data, highlighting their potential in combating bacterial and tuberculosis infections (A. Raja et al., 2010).
Analgesic and Anti-inflammatory Activities
A series of 4-(2-phenoxyphenyl)semicarbazones has been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some of these compounds demonstrated potency exceeding that of the reference drug mefenamic acid in formalin tests, indicating their potential as effective pain relief and anti-inflammatory agents (Ardeshir Rineh et al., 2007).
Anticonvulsant Activity
Further studies on 4-(2-phenoxyphenyl)semicarbazones have revealed their potential as anticonvulsant agents. Synthesized compounds were tested in a pentylenetetrazole (PTZ)-induced kindling model in rats, with some showing greater protection from seizures than the standard treatment of sodium valproate, without exhibiting neurotoxicity at the maximum dose administered. This suggests their utility in managing convulsive disorders (A. Shafiee et al., 2009).
Antimicrobial and Insecticidal Activities
The synthesis of certain triazole derivatives from 1-(Substituted benzylidene) semicarbazide precursors has been explored for their antibacterial, antifungal, and insecticidal efficacy against various pathogens and pests. These findings suggest the versatility of semicarbazide derivatives in developing new agents for agricultural and pest control applications (N. Gautam & O. Chourasia, 2010).
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-3-14-5-9-17(10-6-14)26-13-18(23)21-22-19(24)20-15-7-11-16(12-8-15)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23)(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGNNMXFARMGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Ethylphenoxy)acetyl)-4-(4-ethoxyphenyl)semicarbazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

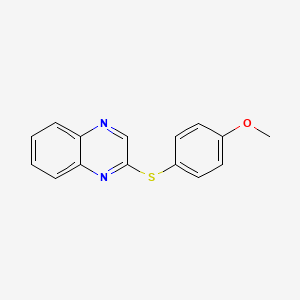
![3-Chloro-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-5-(trifluoromethyl)pyridine](/img/structure/B2987548.png)
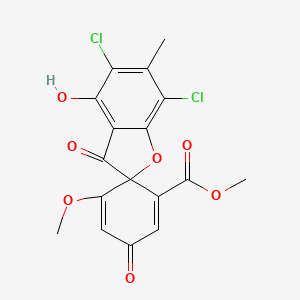
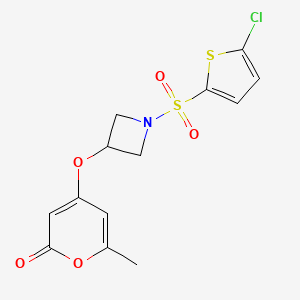



![Tetramethyl 5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B2987555.png)
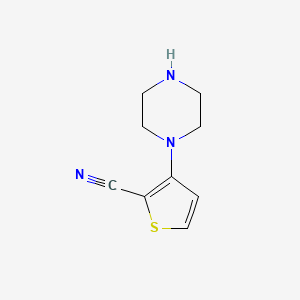
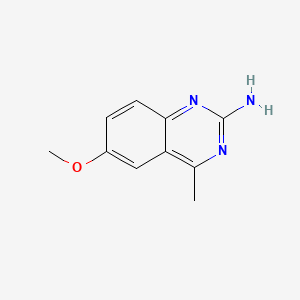
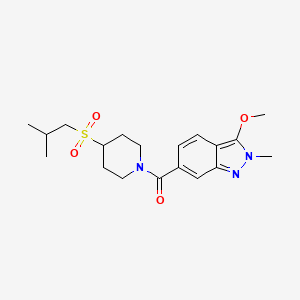
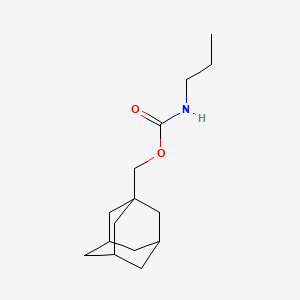
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987566.png)
